1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF2NS It is an aromatic amine that contains a thiophene ring substituted with a difluoromethyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiophene ring, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the thiophene ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The methanamine group can then be introduced through a substitution reaction using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of efficient difluoromethylation reagents and catalysts . The production process would also include purification steps to isolate the desired product and convert it to its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.
Substitution: The methanamine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: Contains a pyrazole ring in addition to the thiophene ring.
Uniqueness
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H8ClF2NS |
---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
[3-(difluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)4-1-2-10-5(4)3-9;/h1-2,6H,3,9H2;1H |
InChI-Schlüssel |
FHZCRPRUZZKGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.